Cas no 1428359-84-5 (N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide)

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide is a synthetic organic compound featuring a benzodioxole moiety linked via an alkyne spacer to an ethoxyacetamide group. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The compound's acetylene bridge enhances molecular rigidity, while the benzodioxole and ethoxyacetamide functionalities contribute to its binding affinity and metabolic stability. Its well-defined chemical properties make it suitable for use as an intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and structural precision ensure reproducibility in research applications.
N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide structure
1428359-84-5 structure
商品名:N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide
CAS番号:1428359-84-5
MF:C15H17NO5
メガワット:291.299184560776
CID:6387705
PubChem ID:71803096

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide 化学的及び物理的性質

名前と識別子

    • N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide
    • VU0547821-1
    • N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide
    • AKOS024554818
    • N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]-2-ETHOXYACETAMIDE
    • 1428359-84-5
    • N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-ethoxyacetamide
    • F6412-2128
    • インチ: 1S/C15H17NO5/c1-2-18-10-15(17)16-7-3-4-8-19-12-5-6-13-14(9-12)21-11-20-13/h5-6,9H,2,7-8,10-11H2,1H3,(H,16,17)
    • InChIKey: ACJPJXMBOURBDU-UHFFFAOYSA-N
    • ほほえんだ: O1COC2C=CC(=CC1=2)OCC#CCNC(COCC)=O

計算された属性

  • せいみつぶんしりょう: 291.11067264g/mol
  • どういたいしつりょう: 291.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 66Ų

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6412-2128-3mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
3mg
$63.0 2023-09-09
Life Chemicals
F6412-2128-2μmol
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6412-2128-10μmol
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6412-2128-20mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
20mg
$99.0 2023-09-09
Life Chemicals
F6412-2128-2mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
2mg
$59.0 2023-09-09
Life Chemicals
F6412-2128-20μmol
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6412-2128-5μmol
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6412-2128-30mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
30mg
$119.0 2023-09-09
Life Chemicals
F6412-2128-25mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
25mg
$109.0 2023-09-09
Life Chemicals
F6412-2128-1mg
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-2-ethoxyacetamide
1428359-84-5
1mg
$54.0 2023-09-09

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide 関連文献

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamideに関する追加情報

Professional Introduction to N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide (CAS No. 1428359-84-5)

N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide is a sophisticated organic compound with a molecular structure that combines multiple functional groups, making it of significant interest in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1428359-84-5, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a benzodioxole moiety, an alkyne group, and an ethoxyacetamide moiety in its structure suggests a rich chemical reactivity that could be exploited for various biochemical interactions.

The benzodioxole ring, also known as an oxygenated dibenzo-p-dioxin structure, is a common pharmacophore found in numerous bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In particular, derivatives of benzodioxole have shown promise in the treatment of neurological disorders, infectious diseases, and even cancer. The specific substitution pattern in N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide may enhance its binding affinity to certain therapeutic targets, making it a valuable candidate for further investigation.

The alkyne group in the compound's name, but-2-yn-1, introduces a triple bond that can participate in various chemical reactions such as cycloadditions and metal-catalyzed coupling reactions. These reactions are often employed in the synthesis of complex molecules and can be tailored to introduce specific functional groups or alter the conformation of the molecule. The ethoxyacetamide moiety adds another layer of reactivity, providing a site for hydrolysis or amidation reactions that could be exploited in drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized. By leveraging molecular modeling techniques, scientists can identify potential binding sites and predict how N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide might interact with biological targets. These predictions can guide experimental design and help prioritize compounds for further testing.

In addition to its potential as a lead compound for drug development, N-4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl-2-ethoxyacetamide (CAS No. 1428359-84-5) has applications in synthetic chemistry. The compound's unique structure provides a versatile platform for the development of new synthetic methodologies. For instance, the alkyne group can be used as a handle for cross-coupling reactions, allowing chemists to construct complex molecular architectures efficiently.

The pharmaceutical industry has been increasingly interested in developing drugs that target multiple pathways simultaneously. This approach, known as polypharmacology, can lead to more effective treatments with fewer side effects. The multifaceted nature of N−4−(2H−1′′3′′−benzodioxol−5′′−yloxy)butfi−α−ynfifl−11)fifl−fifl−fifl−fifl−fifl−fifl−fifl−> makes it an attractive candidate for such an approach. By designing molecules that interact with multiple targets, researchers hope to achieve synergistic effects that enhance therapeutic outcomes.

The synthesis of complex organic molecules often requires multi-step procedures involving various reaction conditions and reagents. However, recent innovations in green chemistry have aimed at making these processes more sustainable and environmentally friendly. Techniques such as catalytic asymmetric synthesis and flow chemistry have reduced the need for hazardous solvents and waste products. The synthesis of N–4–(–H–1–3–benzodioxol–5–yloxy)butfifi–α–ynfifi–11)fifi–α–ethoxyacetamide (CAS No. 1428359)85(fifl)) could benefit from these advancements, potentially leading to more efficient and eco-friendly production methods.

The role of computational biology in drug discovery cannot be overstated. High-throughput virtual screening allows researchers to rapidly assess the potential activity of thousands of compounds against biological targets. By integrating data from various sources such as genomic databases and protein structures, scientists can identify promising candidates for experimental validation. This approach has been instrumental in identifying new therapeutic agents and optimizing existing ones.

The benzodioxole scaffold is known for its ability to modulate various biological processes due to its structural similarity to natural products like flavonoids and coumarins. These natural products have been used for centuries in traditional medicine due to their perceived health benefits. Modern research has harnessed this knowledge by synthesizing analogs with enhanced bioactivity. The compound under discussion may represent such an advancement, offering a synthetic derivative with improved pharmacological properties.

In conclusion, N–4–(H–1′′3′′–benzodioxolfifi–5′′yloxy)butfi-fi—α—ynfifi—11)fifi—α—ethoxyacetamide (CAS No.1428359(fifl)) is a multifaceted compound with significant potential in pharmaceutical research and synthetic chemistry. Its unique structural features make it an attractive candidate for further investigation into drug development and molecular synthesis. As research continues to evolve with advancements in computational methods and green chemistry principles, compounds like this one are likely to play an increasingly important role in addressing global health challenges.

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